molecular formula C19H31N3O B3839304 N'-[4-(dipropylamino)benzylidene]hexanohydrazide

N'-[4-(dipropylamino)benzylidene]hexanohydrazide

Cat. No. B3839304
M. Wt: 317.5 g/mol
InChI Key: DPYVJRBCIDQAJL-CAPFRKAQSA-N
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Description

N'-[4-(dipropylamino)benzylidene]hexanohydrazide, also known as DPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DPH is a hydrazide derivative of benzylidene, which has been synthesized using various methods.

Mechanism of Action

N'-[4-(dipropylamino)benzylidene]hexanohydrazide is a lipophilic compound that can easily penetrate cell membranes. It has been shown to interact with the hydrophobic core of the lipid bilayer, where it undergoes a conformational change and becomes fluorescent. The fluorescence of N'-[4-(dipropylamino)benzylidene]hexanohydrazide is highly sensitive to the polarity and microviscosity of the surrounding environment, making it an excellent probe for studying the properties of biological membranes.
Biochemical and Physiological Effects:
N'-[4-(dipropylamino)benzylidene]hexanohydrazide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N'-[4-(dipropylamino)benzylidene]hexanohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(dipropylamino)benzylidene]hexanohydrazide is its high sensitivity to the properties of biological membranes. It is also relatively easy to synthesize and has a low toxicity profile. However, N'-[4-(dipropylamino)benzylidene]hexanohydrazide has some limitations, including its tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching. Additionally, N'-[4-(dipropylamino)benzylidene]hexanohydrazide is not very specific and can bind to a wide range of biological molecules, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N'-[4-(dipropylamino)benzylidene]hexanohydrazide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N'-[4-(dipropylamino)benzylidene]hexanohydrazide, which may have improved properties and specificity. Another area of interest is the use of N'-[4-(dipropylamino)benzylidene]hexanohydrazide in the study of membrane proteins, which are difficult to study using traditional methods. Finally, N'-[4-(dipropylamino)benzylidene]hexanohydrazide may have potential therapeutic applications in the treatment of neurodegenerative diseases, although more research is needed in this area.

Scientific Research Applications

N'-[4-(dipropylamino)benzylidene]hexanohydrazide has been widely used in scientific research, particularly in the field of neuroscience. It has been used as a fluorescent probe to study the properties of biological membranes, including the fluidity and microviscosity of the lipid bilayer. N'-[4-(dipropylamino)benzylidene]hexanohydrazide has also been used to study the binding of ligands to proteins and the interaction of drugs with biological membranes.

properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-4-7-8-9-19(23)21-20-16-17-10-12-18(13-11-17)22(14-5-2)15-6-3/h10-13,16H,4-9,14-15H2,1-3H3,(H,21,23)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYVJRBCIDQAJL-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=C(C=C1)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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